Propane, 2,2'-tellurobis-

Description

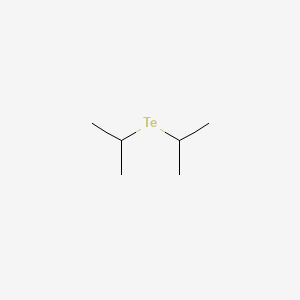

"Propane, 2,2'-tellurobis-" (CAS 51112-72-2), also known as diisopropyl telluride, is an organotellurium compound with the molecular formula C₆H₁₄Te. Structurally, it consists of a propane backbone where two isopropyl groups (CH(CH₃)₂) are bonded to a central tellurium atom (Te) via C–Te single bonds. The IUPAC name is 2-(propan-2-yltellanyl)propane. Tellurium, a group 16 element, exhibits lower electronegativity and larger atomic radius compared to oxygen and sulfur, leading to distinct electronic and steric effects in its compounds. This compound is less studied than its oxygen (e.g., diisopropyl ether) or sulfur (e.g., diisopropyl sulfide) analogs, but its properties are influenced by the polarizable Te atom, which can engage in weak intermolecular interactions and redox reactivity .

Properties

IUPAC Name |

2-propan-2-yltellanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Te/c1-5(2)7-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOZTOCADHXMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Te]C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8068620 | |

| Record name | Propane, 2,2'-tellurobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-orange liquid with a garlic odor; [Dow Chemical MSDS] | |

| Record name | Diisopropyl telluride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

51112-72-2 | |

| Record name | 2,2′-Tellurobis[propane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51112-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2,2'-tellurobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051112722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2,2'-tellurobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propane, 2,2'-tellurobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8068620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yltellanyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of propane, 2,2’-tellurobis- typically involves the reaction of tellurium with isopropyl halides under controlled conditions . One common method includes the use of sodium telluride and isopropyl bromide in an organic solvent, followed by purification through distillation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Propane, 2,2’-tellurobis- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent and conditions.

Reduction: It can be reduced back to elemental tellurium using strong reducing agents.

Substitution: The tellurium atom can be substituted with other groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Major products formed from these reactions include telluroxides, tellurones, and substituted tellurium compounds .

Scientific Research Applications

Propane, 2,2’-tellurobis- has several scientific research applications:

Mechanism of Action

The mechanism of action of propane, 2,2’-tellurobis- involves its interaction with molecular targets through its tellurium atom. This interaction can lead to the formation of reactive intermediates that participate in various chemical reactions . The pathways involved include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Electronic Properties

Bond Lengths and Angles

- C–Te Bond Length: While experimental data for C–Te bonds in "Propane, 2,2'-tellurobis-" are scarce, comparisons can be drawn from related organotellurium compounds. The C–Te bond length typically ranges between 2.05–2.15 Å, significantly longer than C–O (~1.43 Å) or C–S (~1.81 Å) bonds due to Te’s larger atomic radius .

- CCC Bond Angle : In propane derivatives, substituent electronegativity affects bond angles. For example, in 2,2-difluoropropane (CH₃)₂CF₂, the CCC angle increases to 115.9° (vs. 112° in propane) to accommodate fluorine’s electronegativity and steric demands . For "Propane, 2,2'-tellurobis-", steric bulk from Te may similarly widen the CCC angle, though precise measurements are unavailable.

Substituent Effects

- Electronegativity : Fluorine in 2,2-difluoropropane shortens the C–C bond (1.514 Å vs. 1.522 Å in propane) by increasing carbon’s positive charge and reducing atomic radius . In contrast, Te’s lower electronegativity may elongate adjacent bonds due to weaker electron withdrawal.

- Atomic Charges : Quantum calculations (e.g., B3LYP/6-311+G(2d,2p)) show that substituents like F induce significant charge separation (e.g., q(C) = +1.071 au in (CH₃)₂CF₂ vs. +0.640 au in CH₃F) . Te’s polarizability likely reduces charge separation compared to halogens.

Spectroscopic and Computational Analysis

Rotational and Vibrational Spectroscopy

- Rovibrational Corrections : For propane and 2,2-difluoropropane, rovibrational corrections are critical for determining equilibrium structures. Semi-experimental methods combine experimental rotational constants (B₀) with ab initio vibrational corrections (ΔBvib) to derive equilibrium bond lengths . Tellurium’s heavy mass complicates such analyses due to larger vibrational amplitudes and anharmonic effects.

Computational Methods

- Ab Initio Calculations : High-level methods like CCSD(T)/cc-pVQZ are used for equilibrium structure predictions. For example, propane’s CC bond length was calculated as 1.522 Å at CCSD(T)/cc-pVQZ, matching experimental data . Similar calculations for "Propane, 2,2'-tellurobis-" would require relativistic corrections for Te, increasing computational complexity.

Comparison Table: Key Parameters of Propane Derivatives

| Compound | C–X Bond Length (Å) | CCC Angle (°) | Substituent Electronegativity | Key Structural Influence |

|---|---|---|---|---|

| Propane (CH₃CH₂CH₃) | C–C: 1.522 | 112.0 | - | Baseline hydrocarbon structure |

| 2,2-Difluoropropane | C–F: 1.369 | 115.9 | 3.98 (F) | Electronegativity shortens C–C |

| 2,2-Dichloropropane | C–Cl: ~1.78 | ~114.5 | 3.16 (Cl) | Steric bulk widens CCC angle |

| Diisopropyl Telluride | C–Te: ~2.10 (est.) | ~116 (est.) | 2.10 (Te) | Steric bulk and polarizability |

Biological Activity

Propane, 2,2'-tellurobis- (C6H14Te) is an organotellurium compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C6H14Te

- Molecular Weight : 213.78 g/mol

- Structure : The compound features a tellurium atom bonded to two propane groups, which may influence its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of organotellurium compounds like propane, 2,2'-tellurobis- is often linked to their ability to generate reactive species that can interact with biological macromolecules. Such interactions can lead to various pharmacological effects.

Toxicity Studies

Research indicates that organotellurium compounds may exhibit both toxic and beneficial effects depending on their concentration and the biological context. For propane, 2,2'-tellurobis-, limited toxicity data is available, but general trends observed in related compounds suggest the following:

Table 1: Toxicity Summary of Organotellurium Compounds

| Compound | Toxicity Level | Observational Notes |

|---|---|---|

| Propane, 2,2'-tellurobis- | Moderate | Limited data; further studies required |

| Tellurium Dioxide | High | Significant toxicity at elevated doses |

| Dimethyl Tellurium | Low | Exhibits lower toxicity compared to others |

Pharmacological Effects

Organotellurium compounds have been studied for their anti-inflammatory and antioxidant properties. The specific biological activity of propane, 2,2'-tellurobis- has not been extensively documented; however, related studies suggest several potential mechanisms:

- Antioxidant Activity : Organotellurium compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some organotellurium compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 in animal models.

Case Study: Anti-inflammatory Potential

A study exploring the anti-inflammatory effects of organotellurium compounds found that certain derivatives significantly reduced inflammation in a carrageenan-induced edema model in rats. While direct studies on propane, 2,2'-tellurobis- are lacking, these findings suggest similar potential.

Mechanistic Insights

The biological activity of propane, 2,2'-tellurobis- may involve the modulation of signaling pathways associated with inflammation and oxidative stress. The tellurium moiety can facilitate electron transfer processes that affect cellular redox states.

| Mechanism | Description |

|---|---|

| Free Radical Scavenging | Reduces oxidative stress by neutralizing ROS |

| COX-2 Inhibition | Decreases inflammatory mediator production |

| Modulation of Redox Status | Alters cellular signaling pathways |

Future Directions

Research into the biological activity of propane, 2,2'-tellurobis- is still in its infancy. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and dynamics in living organisms.

- Mechanistic Studies : To elucidate specific pathways affected by this compound.

- Comparative Studies : To evaluate the efficacy against other known organotellurium compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.